Somatostatin-14 (3-14) Trifluoroacetate
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Overview
Description
Somatostatin-14 (3-14) Trifluoroacetate is a synthetic peptide derivative of somatostatin, a naturally occurring peptide hormone. This compound has shown promising results in various scientific experiments due to its unique physical and chemical properties. Somatostatin itself is known for its role in inhibiting the release of several hormones, including growth hormone and insulin .
Preparation Methods
The synthesis of Somatostatin-14 (3-14) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the assembly of the peptide chain, the trifluoroacetate salt is formed by treating the peptide with trifluoroacetic acid (TFA) to remove the protecting groups and cleave the peptide from the resin .
Chemical Reactions Analysis
Somatostatin-14 (3-14) Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
Somatostatin-14 (3-14) Trifluoroacetate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Employed in studies investigating the role of somatostatin in cellular signaling and neurotransmission.
Medicine: Utilized in research focused on the development of new therapeutic agents for conditions like acromegaly, neuroendocrine tumors, and gastrointestinal disorders.
Industry: Applied in the formulation of long-acting release (LAR) formulations for sustained drug delivery.
Mechanism of Action
Somatostatin-14 (3-14) Trifluoroacetate exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein-coupled receptors. Upon binding, it inhibits the release of various hormones by reducing intracellular cyclic AMP (cAMP) levels and modulating calcium ion influx . This leads to the inhibition of hormone secretion and cell proliferation, making it useful in treating hormone-related disorders .
Comparison with Similar Compounds
Somatostatin-14 (3-14) Trifluoroacetate is unique due to its trifluoroacetate salt form, which enhances its stability and solubility. Similar compounds include:
Somatostatin-28: A longer form of somatostatin with similar inhibitory effects on hormone secretion.
Octreotide: A synthetic analog of somatostatin used clinically to treat acromegaly and neuroendocrine tumors.
Lanreotide: Another synthetic analog with a longer half-life, used for similar therapeutic purposes.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications.
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H98N16O17S2.C2HF3O2/c1-39(89)58(69(101)83-52(32-43-22-10-5-11-23-43)67(99)87-59(40(2)90)70(102)84-55(36-88)68(100)85-56(38-106)71(103)104)86-62(94)49(27-15-17-29-73)78-65(97)53(33-44-35-76-47-25-13-12-24-45(44)47)81-64(96)51(31-42-20-8-4-9-21-42)79-63(95)50(30-41-18-6-3-7-19-41)80-66(98)54(34-57(75)91)82-61(93)48(26-14-16-28-72)77-60(92)46(74)37-105;3-2(4,5)1(6)7/h3-13,18-25,35,39-40,46,48-56,58-59,76,88-90,105-106H,14-17,26-34,36-38,72-74H2,1-2H3,(H2,75,91)(H,77,92)(H,78,97)(H,79,95)(H,80,98)(H,81,96)(H,82,93)(H,83,101)(H,84,102)(H,85,100)(H,86,94)(H,87,99)(H,103,104);(H,6,7)/t39-,40-,46+,48+,49+,50+,51+,52+,53+,54+,55+,56+,58+,59+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWIEPXPIRDHLF-ASWYRLASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H99F3N16O19S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1625.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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